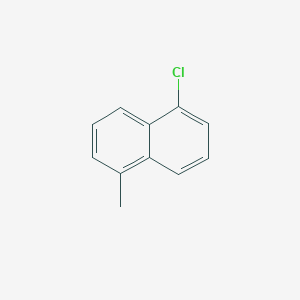

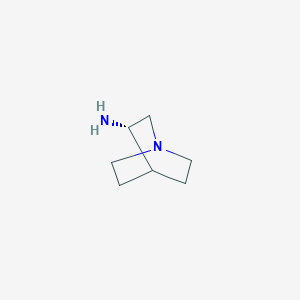

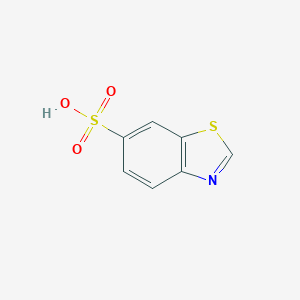

![molecular formula C9H11ClN4 B178562 (2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine CAS No. 115970-17-7](/img/structure/B178562.png)

(2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine

Descripción general

Descripción

“(2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine” is a chemical compound . It is also known as desnitro-imidacloprid .

Synthesis Analysis

The synthesis of this compound involves the reduction of imidacloprid by activated Fe in concentrated HCl to obtain a dis-nitro imidacloprid . This compound is further characterized by IR, PMR, and LC-MS/MS spectral analysis .Molecular Structure Analysis

The molecular structure of this compound is represented by the chemical formula C₉H₁₁ClN₄ . The InChI representation is InChI=1S/C9H11ClN4/c10-8-2-1-7 (5-13-8)6-14-4-3-12-9 (14)11 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reduction of nitro compounds . Various methods of homogeneous and heterogeneous catalytic hydrogenations have been reported .Physical And Chemical Properties Analysis

The molecular weight of this compound is 210.663 daltons . It is a non-polymer type .Aplicaciones Científicas De Investigación

Analytical Reference Standard

Desnitro-imidacloprid hydrochloride is used as an analytical reference standard for the quantification of the analyte in honey bees and bee products using chromatographic techniques .

Ovarian Antral Follicle Growth

Research has shown that Desnitro-Imidacloprid differentially affects ovarian antral follicle growth, morphology, and hormone synthesis in vitro .

Neurological Signaling Effects

Desnitro-imidacloprid (DN-IMI) is of special toxicological interest due to its strong trigger of mammalian nicotinic responses, which has been quantified in human nAChRs .

Environmental Accumulation

Imidacloprid can be converted to Desnitro-imidacloprid in the environment and body, increasing the likelihood of large-scale environmental accumulation and chronic exposure of non-targeted species .

Ecotoxicity Assessment

Desnitro-imidacloprid is among the most ecotoxic substances against organisms from the aquatic environment when considering imidacloprid transformation and degradation products .

Mecanismo De Acción

Desnitro-imidacloprid, also known as WT3F2K5PF2 or (2z)-1-[(6-Chloropyridin-3-Yl)methyl]imidazolidin-2-Imine or UNII-WT3F2K5PF2, is a bioactive metabolite of the insecticide imidacloprid . This compound has been found to have significant effects on various biological systems, and this article aims to provide a comprehensive overview of its mechanism of action.

Target of Action

The primary target of desnitro-imidacloprid is the nicotinic acetylcholine receptor (nAChR) on human neurons . These receptors play a crucial role in neuronal signaling, and their activation can lead to various physiological responses .

Mode of Action

Desnitro-imidacloprid acts as an agonist at the nAChR, meaning it binds to these receptors and activates them . It has been found to act on the physiologically important human nAChR subtypes α7, α3β4, and α4β2 with similar potency as nicotine .

Biochemical Pathways

Upon activation of the nAChR, desnitro-imidacloprid triggers a cascade of biochemical events. It has been found to activate the extracellular signal-regulated kinase cascade via the nicotinic receptor and intracellular calcium mobilization . This pathway plays a crucial role in cell signaling and can influence various cellular processes, including growth and differentiation .

Pharmacokinetics

Imidacloprid, the parent compound of desnitro-imidacloprid, is readily absorbed through the gastrointestinal tract . Once in the body, imidacloprid can be converted to desnitro-imidacloprid

Result of Action

The activation of nAChRs by desnitro-imidacloprid can lead to various molecular and cellular effects. For instance, it has been found to differentially affect ovarian antral follicle growth and hormone synthesis . Specifically, desnitro-imidacloprid inhibited follicle growth and caused follicles to rupture in culture . It also influenced the levels of various hormones, decreasing testosterone and progesterone, and altering estradiol levels .

Action Environment

The action of desnitro-imidacloprid can be influenced by various environmental factors. For instance, imidacloprid, the parent compound, is more water-soluble than other insecticides, increasing the likelihood of large-scale environmental accumulation and chronic exposure of non-targeted species . Moreover, imidacloprid can be converted to desnitro-imidacloprid in the environment .

Propiedades

IUPAC Name |

1-[(6-chloropyridin-3-yl)methyl]-4,5-dihydroimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN4/c10-8-2-1-7(5-13-8)6-14-4-3-12-9(14)11/h1-2,5H,3-4,6H2,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQZFAGVRGWPDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=N1)N)CC2=CN=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90436011 | |

| Record name | Desnitro-imidacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

115970-17-7 | |

| Record name | Desnitro-imidacloprid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115970-17-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Desnitro-imidacloprid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115970177 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Desnitro-imidacloprid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90436011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DESNITRO-IMIDACLOPRID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WT3F2K5PF2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

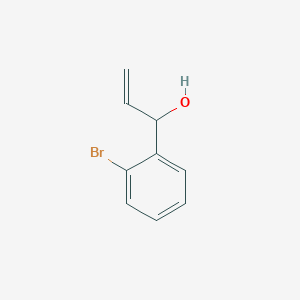

![Methyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B178514.png)

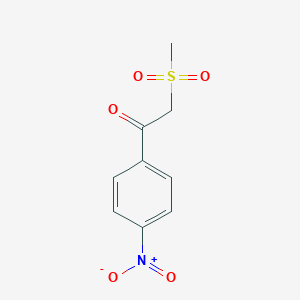

![N-[4-(5,6-Dimethoxy-N-phthalimidinyl)phenyl]maleimide](/img/structure/B178515.png)

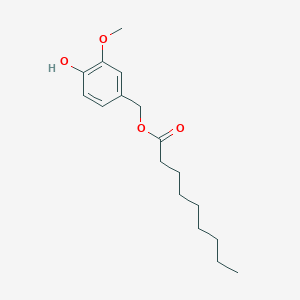

![tert-Butyl 1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B178519.png)